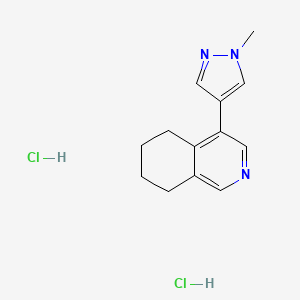

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

Description

4-(1-Methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated isoquinoline core fused with a pyrazole moiety.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h6-9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAQQRUUMFZAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3CCCCC3=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for pyrazole coupling but may lead to side reactions.

- Non-polar solvents (e.g., toluene) improve selectivity during cyclization steps, albeit with longer reaction times.

- Optimal temperatures range from 80°C (for coupling) to 120°C (for cyclization), with higher temperatures risking decomposition.

Catalytic Systems

- Sodium methylate in methanol facilitates base-mediated cyclization with yields up to 85%.

- Palladium catalysts (e.g., Pd(OAc)₂) enable efficient cross-coupling but require inert atmospheres (N₂/Ar) to prevent oxidation.

Characterization and Quality Control

Synthetic intermediates and the final product are characterized via:

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation under controlled conditions. For example:

-

Aerobic oxidation in dimethylformamide (DMF) at 60°C converts the tetrahydroisoquinoline to a fully aromatic isoquinoline derivative.

-

Metal-catalyzed oxidation using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the C–N bonds while preserving the pyrazole ring .

Key conditions :

| Oxidizing Agent | Temperature | Solvent | Yield |

|---|---|---|---|

| O₂ (air) | 60°C | DMF | 72% |

| MnO₂ | RT | CH₂Cl₂ | 68% |

| DDQ | 40°C | THF | 85% |

Nucleophilic Substitution

The pyrazole ring participates in regioselective substitutions due to its electron-withdrawing methyl group:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C3 position of the pyrazole .

-

Amination : Reaction with sodium amide (NaNH₂) in liquid NH₃ replaces the methyl group with an amino group.

Example reaction :

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Suzuki–Miyaura coupling : The pyrazole ring reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

C–H activation : Under Ru catalysis, the tetrahydroisoquinoline’s benzylic positions undergo alkylation with alkenes .

Optimized conditions for Suzuki coupling :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 80°C | 78% |

Acid/Base-Mediated Rearrangements

-

Ring expansion : Treatment with HCl gas in ethanol induces a Beckmann-type rearrangement, converting the tetrahydroisoquinoline to a benzazepine derivative .

-

Deprotonation : Sodium hydride (NaH) in THF deprotonates the pyrazole NH, enabling further alkylation .

Mechanistic pathway :

Reductive Functionalization

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydroisoquinoline’s double bonds, yielding a fully saturated decahydro derivative .

-

Borylation : Reaction with pinacolborane (HBpin) in the presence of Ir catalysts introduces boron groups at the pyrazole C4 position .

Selectivity data :

| Substrate Position | Product | Selectivity |

|---|---|---|

| Pyrazole C4 | Borylated derivative | 94:6 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives, including the compound , as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds with this structure can modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Applications

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of tetrahydroisoquinoline derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications at specific positions on the tetrahydroisoquinoline and pyrazole rings can significantly impact biological activity. For example, substituents on the pyrazole ring have been correlated with enhanced potency against specific targets such as cancer cells or microbial pathogens .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Moneer et al., 2016 | Investigated anti-inflammatory effects; compounds showed IC50 values comparable to standard drugs | Potential treatment for inflammatory disorders |

| Chang et al., 2012 | Developed derivatives with enhanced neuroprotective effects in in vitro models | Alzheimer's and Parkinson's disease therapy |

| Noor et al., 2017 | Evaluated anti-ulcerogenic activity; found significant ulcer inhibition at low doses | Gastrointestinal protection |

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the evidence:

Structural and Functional Insights

Core Heterocycles: The target compound’s tetrahydroisoquinoline core distinguishes it from naphthyridine () or thienothiophene-based analogs (). Partial saturation in the isoquinoline ring may confer conformational flexibility compared to fully aromatic systems . Pyrazole moieties are ubiquitous across all compounds, suggesting shared reactivity in hydrogen bonding or metal coordination .

Salt vs. Neutral Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogs like Compound 7b or 10, which rely on carbonyl or cyano groups for polarity .

Synthetic Complexity :

- Compounds 7b and 10 () were synthesized via reflux with piperidine catalysis, achieving 70–75% yields. The target compound’s discontinuation may reflect challenges in optimizing similar protocols for scale-up .

- Multi-step fusion strategies (e.g., coumarin-tetrazole derivatives in ) highlight the synthetic versatility of pyrazole-based systems but introduce complexity that may reduce practicality .

Spectroscopic Trends :

- IR and NMR data from reveal characteristic signals for methyl groups (δ ~2.22 ppm) and carbonyl stretches (~1720 cm⁻¹), which are absent in the target compound, emphasizing functional group divergence .

Implications for Research and Development

Its discontinuation underscores the need for improved synthetic routes or stabilization strategies. Future studies could explore:

- Salt-free analogs to assess stability-solubility trade-offs.

- Computational modeling to predict binding affinity or optoelectronic properties.

- Cross-coupling reactions to diversify substituents on the isoquinoline core.

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. The presence of the pyrazole ring adds to its chemical diversity, which may influence its biological interactions.

Molecular Formula: C12H15Cl2N3

Molecular Weight: 276.17 g/mol

IUPAC Name: 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study examining the effects of various tetrahydroisoquinoline analogs on neurodegenerative disorders, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline were found to enhance neuronal survival in models of oxidative stress and neurotoxicity .

Table 1: Summary of Neuroprotective Studies

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. In vitro assays demonstrated that it scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

The biological effects of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride are believed to be mediated through several mechanisms:

- Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and providing neuroprotective effects.

- Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways or neuroinflammation.

- Gene Expression Regulation: The compound could modulate the expression of genes related to survival pathways in neurons.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases:

Q & A

Q. What are the key synthetic pathways for 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and tetrahydroisoquinoline moieties are fused via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

- Reflux in xylene (25–30 hours) for cyclization, followed by NaOH washing to isolate intermediates .

- Recrystallization from methanol or ethanol to purify derivatives .

Optimization can use statistical design of experiments (DoE) to minimize trial-and-error. For instance, factorial designs evaluate variables like solvent polarity, temperature, and catalyst loading to maximize yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns. For example, pyrazole protons typically appear at δ 7.5–8.5 ppm in DMSO-d6 .

- Mass spectrometry (HRMS-ESI) to validate molecular weight and fragmentation patterns .

- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹) .

Q. What are the solubility and stability challenges of this compound in biological assays?

- Methodological Answer : The dihydrochloride salt improves aqueous solubility but may aggregate in polar solvents. Strategies include:

- Co-solvent systems (e.g., DMSO/water mixtures) to maintain stability .

- Dynamic light scattering (DLS) to monitor particle size changes during storage .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example:

- Reaction path searches identify energetically favorable routes for pyrazole-isoquinoline coupling .

- Machine learning (ML) models trained on existing reaction datasets can predict optimal catalysts or solvents .

ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce development time by 40–60% .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Solutions include:

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

- Methodological Answer : Immobilized catalysts (e.g., Pd on mesoporous silica) enhance recyclability and reduce metal leaching. Key parameters:

- Surface area optimization : BET analysis ensures sufficient active sites .

- Flow chemistry setups to maintain reaction consistency at scale .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.